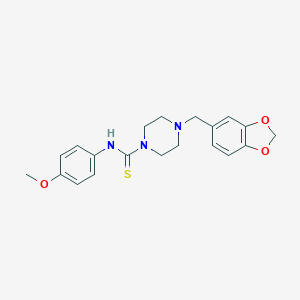![molecular formula C19H16O3 B452521 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde CAS No. 438531-00-1](/img/structure/B452521.png)
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde” is a chemical compound with the molecular formula C19H16O3 . It has a molecular weight of 292.33 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C19H16O3/c1-21-19-9-6-14 (12-20)10-17 (19)13-22-18-8-7-15-4-2-3-5-16 (15)11-18/h2-12H,13H2,1H3 .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Compounds with methoxy and aldehyde functional groups are pivotal in the development of drugs and therapeutic agents. For instance, the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a metabolite of estrogen, underscore the therapeutic potential of methoxy-substituted compounds in inhibiting carcinogenesis (B. Zhu & A. Conney, 1998). Similarly, the exploration of amyloid imaging ligands for Alzheimer's disease demonstrates the importance of benzaldehyde derivatives in developing diagnostic tools for neurodegenerative disorders (A. Nordberg, 2007).
Catalysis and Material Science
In catalysis and material science, the structural features of methoxy and aldehyde functional groups contribute to the synthesis and modification of materials with desirable properties. For example, catalytic oxidation of lignins into aromatic aldehydes, including vanillin (3-methoxy-4-hydroxybenzaldehyde), illustrates the application of such compounds in converting renewable resources into valuable chemicals (V. Tarabanko & N. Tarabanko, 2017).
Environmental Studies
In environmental studies, the degradation of organic pollutants using advanced oxidation processes (AOPs) is a critical area of research. Compounds with methoxy groups, such as 4-methylbenzaldehyde, have been identified among the by-products of acetaminophen degradation, highlighting the environmental fate and potential impacts of these chemical species (Mohammad Qutob et al., 2022).
properties
IUPAC Name |
4-methoxy-3-(naphthalen-2-yloxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19-9-6-14(12-20)10-17(19)13-22-18-8-7-15-4-2-3-5-16(15)11-18/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIZDXPFRYFCMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isopropyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452441.png)
![Ethyl 6-tert-butyl-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452444.png)
![3-({[3-(Aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452445.png)
![Ethyl 2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452446.png)
![Ethyl 6-ethyl-2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452451.png)
![isopropyl 2-{[2-(2,5-dichlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B452452.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B452453.png)
![methyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452454.png)
![Benzyl 4-(4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)phenyl ether](/img/structure/B452458.png)
![methyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452460.png)
![Isopropyl 5-(anilinocarbonyl)-4-methyl-2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B452462.png)